molecular formula C11H16N2O2S B1662747 Buthalial CAS No. 468-65-5

Buthalial

Cat. No.: B1662747
CAS No.: 468-65-5
M. Wt: 240.32 g/mol
InChI Key: QHJOIAXHOQIPJT-UHFFFAOYSA-N
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Biological Activity

Buthalial, also known as Buthalitone, is a barbiturate derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

This compound is characterized by its barbiturate structure, which typically includes a pyrimidine ring. This structure is pivotal in its interaction with various biological targets. The compound is primarily used for research purposes and is not intended for clinical use.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly through interaction with GABA receptors. By enhancing GABAergic transmission, this compound exhibits sedative and anxiolytic effects, which are common among barbiturates.

Key Mechanisms:

  • GABA Receptor Modulation : this compound binds to the GABA_A receptor, increasing chloride ion influx and leading to hyperpolarization of neurons.
  • CNS Depression : The compound's sedative properties are a result of its central nervous system (CNS) depressant effects, which can be beneficial in certain experimental settings.

Biological Activity

This compound has been studied for various biological activities, including:

  • Sedative Effects : Demonstrated efficacy in inducing sedation in animal models.
  • Anxiolytic Properties : Exhibits potential in reducing anxiety-related behaviors.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegeneration.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Sedative EffectsInduces sedation in animal models
Anxiolytic PropertiesReduces anxiety-related behaviors
Neuroprotective EffectsOffers protection against neurodegeneration

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

  • Sedation in Rodent Models : A study demonstrated that administration of this compound resulted in significant sedation compared to control groups. This was measured using behavioral assays such as the open field test.
  • Anxiety Reduction : In another case study, this compound was administered to rodents subjected to stress paradigms. Results indicated a marked decrease in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Neuroprotection : Research involving neurodegenerative models showed that this compound could mitigate neuronal loss associated with oxidative stress, suggesting a protective role against neurotoxicity.

Research Findings

Research on this compound has highlighted several important findings:

  • Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and metabolized, with a half-life suitable for experimental applications.
  • Toxicity Profile : While effective at therapeutic doses, higher concentrations may lead to toxicity, necessitating careful dosage regulation in research settings.
  • Comparative Studies : Comparative analyses with other barbiturates reveal that this compound may possess unique pharmacological properties that warrant further investigation.

Properties

IUPAC Name

5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOIAXHOQIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196942, DTXSID50862079
Record name Buthalital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468-65-5
Record name Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthalital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthalital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTHALITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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